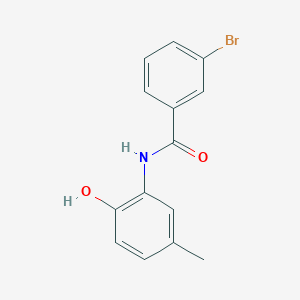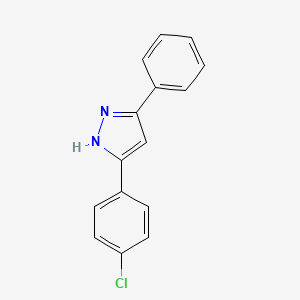![molecular formula C17H15N3O3 B5813958 4-{[3-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5813958.png)
4-{[3-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It is widely used in scientific research for its ability to inhibit matrix metalloproteinases (MMPs). MMPs are a group of enzymes that play a crucial role in the breakdown of extracellular matrix proteins, which are essential for tissue remodeling and repair. BB-94 has been shown to have potent inhibitory effects on MMPs, making it a valuable tool for studying their biological functions.
Mécanisme D'action
4-{[3-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid exerts its inhibitory effects on MMPs by binding to the active site of the enzyme, thereby preventing it from cleaving extracellular matrix proteins. This leads to the accumulation of these proteins in the tissue, which can have various effects depending on the context. In cancer, for example, the inhibition of MMPs can lead to the suppression of tumor growth and metastasis by preventing cancer cells from invading surrounding tissues and forming new blood vessels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In cancer, it has been shown to suppress tumor growth and metastasis by inhibiting MMPs. In inflammation, it can reduce tissue damage and promote healing by inhibiting the breakdown of extracellular matrix proteins. In the cardiovascular system, it can prevent the development of atherosclerosis by inhibiting the remodeling of blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[3-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has several advantages for use in lab experiments, including its potent inhibitory effects on MMPs and its ability to selectively target these enzymes. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research involving 4-{[3-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid, including the development of more potent and selective MMP inhibitors, the identification of new targets for MMP inhibition, and the exploration of the effects of MMP inhibition in various disease contexts. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic effects and lead to improved outcomes for patients.
Méthodes De Synthèse
4-{[3-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid can be synthesized using a variety of methods, including the reaction of 3-(1H-benzimidazol-2-yl)aniline with ethyl 4-bromobutyrate, followed by hydrolysis of the resulting ester to yield the final product. Other methods involve the reaction of 3-(1H-benzimidazol-2-yl)aniline with different esters of 4-oxobutanoic acid, followed by hydrolysis or decarboxylation to obtain this compound.
Applications De Recherche Scientifique
4-{[3-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been extensively used in scientific research to study the role of MMPs in various biological processes, including cancer, inflammation, and wound healing. It has been shown to have potent inhibitory effects on MMPs, which can lead to the suppression of tumor growth and metastasis, as well as the reduction of inflammation and tissue damage. This compound has also been used to study the effects of MMP inhibition on the cardiovascular system, as MMPs play a critical role in the remodeling of blood vessels and the development of atherosclerosis.
Propriétés
IUPAC Name |
4-[3-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(8-9-16(22)23)18-12-5-3-4-11(10-12)17-19-13-6-1-2-7-14(13)20-17/h1-7,10H,8-9H2,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRYAOSWTIGJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5813877.png)
![N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5813878.png)
![N-(3,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5813885.png)
![2-(4-chlorophenyl)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B5813890.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B5813895.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide](/img/structure/B5813900.png)

![4-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5813922.png)
![N-cyclohexyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5813926.png)
![N'-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}isonicotinohydrazide](/img/structure/B5813934.png)
![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5813938.png)
![methyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5813949.png)

![6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5813960.png)